molecular formula C26H29N3O3S B244706 4-(butan-2-yloxy)-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}benzamide

4-(butan-2-yloxy)-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}benzamide

Cat. No. B244706
M. Wt: 463.6 g/mol
InChI Key: DYDPETOPZMWDMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(butan-2-yloxy)-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic and medicinal properties. This compound belongs to the class of benzamide derivatives and has been extensively studied for its biological activities.

Mechanism of Action

The mechanism of action of 4-(butan-2-yloxy)-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}benzamide involves the inhibition of certain enzymes and signaling pathways in the body. The compound has been shown to inhibit the activity of certain proteins that are involved in inflammation and cancer cell growth. It also modulates the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
The compound 4-(butan-2-yloxy)-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}benzamide has been shown to exert a number of biochemical and physiological effects in the body. It has been shown to reduce inflammation, inhibit cancer cell growth, and improve glucose metabolism. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(butan-2-yloxy)-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}benzamide in lab experiments is its high potency and selectivity. The compound has been shown to have a high affinity for its target proteins, which makes it an ideal candidate for drug development. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which need to be carefully evaluated.

Future Directions

There are several future directions for the research on 4-(butan-2-yloxy)-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}benzamide. One of the potential areas of research is the development of new drugs based on the structure of this compound. Another area of research is the investigation of the compound's potential use in the treatment of other diseases such as autoimmune disorders and infectious diseases. Additionally, further research is needed to evaluate the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

The synthesis of 4-(butan-2-yloxy)-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}benzamide involves the reaction of 4-(butan-2-yloxy)aniline with 4-(thiophen-2-ylcarbonyl)piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain the desired product in high yield and purity.

Scientific Research Applications

The compound 4-(butan-2-yloxy)-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C26H29N3O3S

Molecular Weight

463.6 g/mol

IUPAC Name

4-butan-2-yloxy-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C26H29N3O3S/c1-3-19(2)32-23-12-6-20(7-13-23)25(30)27-21-8-10-22(11-9-21)28-14-16-29(17-15-28)26(31)24-5-4-18-33-24/h4-13,18-19H,3,14-17H2,1-2H3,(H,27,30)

InChI Key

DYDPETOPZMWDMR-UHFFFAOYSA-N

SMILES

CCC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4

Origin of Product

United States

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